Product packaging for Benzo[a]pyrene-7,10-dione(Cat. No.:CAS No. 71241-25-3)

Benzo[a]pyrene-7,10-dione

Cat. No.: B110913
CAS No.: 71241-25-3
M. Wt: 282.3 g/mol
InChI Key: QBQYVPBQBAJGPL-UHFFFAOYSA-N
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Description

Benzo[a]pyrene-7,10-dione (CAS 71241-25-3) is an oxidative metabolite in the complex metabolic pathway of Benzo[a]pyrene (BaP), a well-studied polycyclic aromatic hydrocarbon and Group 1 carcinogen . With the molecular formula C20H10O2 and a molecular weight of 282.3 g/mol, this compound is a valuable reference standard and tool for researchers investigating the fate and toxicology of BaP . Its primary research value lies in elucidating the alternative metabolic routes of BaP, particularly those involving aldo-keto reductases (AKRs), which can lead to reactive oxygen species generation and oxidative DNA damage . By studying this and related diones like Benzo[a]pyrene-7,8-dione, scientists can better understand the complex mechanisms behind BaP-induced carcinogenesis beyond the well-characterized diol epoxide pathway . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H10O2 B110913 Benzo[a]pyrene-7,10-dione CAS No. 71241-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[a]pyrene-7,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O2/c21-16-8-9-17(22)20-14-7-6-12-3-1-2-11-4-5-13(10-15(16)20)19(14)18(11)12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQYVPBQBAJGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=O)C=CC5=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221417
Record name Benzo(a)pyrene-7,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71241-25-3
Record name Benzo(a)pyrene-7,10-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071241253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-7,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formation Pathways of Benzo a Pyrene 7,10 Dione

Biotransformation from Benzo[a]pyrene (B130552) in Biological Systems

The conversion of benzo[a]pyrene into its quinone metabolites, including benzo[a]pyrene-7,10-dione, is a complex process mediated by various enzymes within biological systems.

Enzymatic Oxidation Mechanisms Leading to Benzo[a]pyrene Quinone Metabolites

The metabolic activation of benzo[a]pyrene is a critical step in its conversion to various derivatives, including quinones. This process is primarily initiated by the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1. These enzymes catalyze the oxidation of benzo[a]pyrene to form arene oxides, which are then hydrated by epoxide hydrolase to produce dihydrodiols. nih.gov

One of the most well-studied pathways involves the formation of benzo[a]pyrene-7,8-dihydrodiol, a key precursor to highly reactive metabolites. researchgate.net While this dihydrodiol is famously known to be a precursor to the ultimate carcinogen, benzo[a]pyrene-7,8-diol-9,10-epoxide, it also serves as a substrate for further oxidation to form benzo[a]pyrene-7,8-dione (B196088). researchgate.net

The enzymatic oxidation can also occur at other positions on the benzo[a]pyrene molecule, leading to a variety of phenol and quinone isomers. For instance, lactoperoxidase, a peroxidase found in the airway, can convert benzo[a]pyrene into a mixture of diones, including the 1,6-, 3,6-, and 6,12-benzo[a]pyrene diones. nih.govnii.ac.jp

Metabolic Pathways Involving Aldo-Keto Reductases (AKRs)

A significant pathway for the formation of benzo[a]pyrene-7,8-dione from benzo[a]pyrene-7,8-dihydrodiol is catalyzed by the aldo-keto reductase (AKR) superfamily of enzymes. researchgate.net Specifically, human AKR1A1 and members of the AKR1C family (AKR1C1-AKR1C4) are efficient catalysts in the oxidation of the trans-dihydrodiol precursor to the corresponding o-quinone. nih.gov

This enzymatic reaction is bifunctional in its consequences. Not only does it directly produce the reactive benzo[a]pyrene-7,8-dione, but this dione (B5365651) can also act as a ligand for the aryl hydrocarbon receptor (AhR). acs.org The activation of the AhR can, in turn, lead to the induction of CYP1B1, an enzyme that can further metabolize benzo[a]pyrene, creating a feedback loop that enhances the production of reactive metabolites. acs.org The formation of benzo[a]pyrene-7,8-dione by AKRs is a critical step that can lead to oxidative DNA damage. researchgate.net

Table 1: Key Enzymes in the Biotransformation of Benzo[a]pyrene to Quinones

Enzyme Family Specific Enzyme(s) Role Precursor Product
Cytochrome P450 CYP1A1, CYP1B1 Initial oxidation of BaP Benzo[a]pyrene Benzo[a]pyrene epoxides
Epoxide Hydrolase mEH Hydration of epoxides Benzo[a]pyrene-7,8-oxide Benzo[a]pyrene-7,8-dihydrodiol
Aldo-Keto Reductase AKR1A1, AKR1C1-1C4 Oxidation of dihydrodiols Benzo[a]pyrene-7,8-dihydrodiol Benzo[a]pyrene-7,8-dione
Peroxidase Lactoperoxidase Oxidation of BaP Benzo[a]pyrene 1,6-, 3,6-, and 6,12-BaP diones

Atmospheric Oxidation and Degradation of Benzo[a]pyrene Resulting in this compound Formation

Benzo[a]pyrene is a ubiquitous environmental pollutant primarily released into the atmosphere from the incomplete combustion of organic materials. In the atmosphere, it exists predominantly adsorbed onto particulate matter. While airborne, benzo[a]pyrene can undergo photochemical and chemical oxidation, leading to the formation of various degradation products, including quinones.

The atmospheric oxidation of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene can be initiated by photochemically generated oxidants such as hydroxyl radicals (•OH), ozone (O3), and nitrogen dioxide (NO2). nih.govnii.ac.jp These reactions can lead to the formation of a complex mixture of oxygenated derivatives, including diones. While the direct atmospheric formation of this compound is not as extensively documented as its biological formation, the general processes of atmospheric PAH oxidation suggest it is a plausible pathway.

Synthetic Methodologies for Benzo[a]pyrene-9,10-dione

While the focus of this article is on this compound, the synthesis of a related isomer, benzo[a]pyrene-9,10-dione, provides insight into the chemical preparation of these types of compounds. A reported synthesis of benzo[a]pyrene-9,10-dione involves the oxidation of a precursor phenol. acs.org

In this synthetic route, 9-hydroxybenzo[a]pyrene (9-HO-BP) serves as the starting material. The oxidation of 9-HO-BP to the corresponding ortho-quinone, benzo[a]pyrene-9,10-dione, is achieved using the hypervalent iodine reagent 2-iodoxybenzoic acid (IBX). acs.org This reagent has shown regiospecificity in the oxidation of benzo[a]pyrene phenols, selectively forming ortho-quinones. acs.org

Table 2: Summary of Benzo[a]pyrene-9,10-dione Synthesis

Precursor Reagent Product
9-Hydroxybenzo[a]pyrene (9-HO-BP) 2-Iodoxybenzoic acid (IBX) Benzo[a]pyrene-9,10-dione

Molecular Mechanisms of Benzo a Pyrene 7,10 Dione Biological Activity

Genotoxic Potential and DNA Interactions of Benzo[a]pyrene-7,10-dione

The genotoxicity of this compound is a critical aspect of its biological activity, primarily driven by its ability to directly interact with DNA and interfere with essential cellular processes that maintain genomic integrity.

Formation of DNA Adducts by Benzo[a]pyrene (B130552) Quinones

This compound, as a reactive o-quinone, has the capacity to alkylate DNA, forming covalent adducts that can lead to mutations if not repaired. Research indicates that these quinones preferentially react with specific nucleobases within the DNA structure.

Studies have demonstrated that benzo[a]pyrene-7,8-dione (B196088) (BPQ), a related o-quinone, covalently binds to DNA, with a notable preference for forming adducts with deoxyguanosine residues nih.govaip.org. First-principles calculations have been employed to investigate the interaction between BPQ and DNA, identifying multiple potential adduct structures aip.orgnih.gov. These include not only covalently bonded adducts but also adducts bound by van der Waals forces aip.orgnih.gov. One of the identified stable covalent adducts is 10-(N2-deoxyguanosyl)-9,10-dihydro-9-hydroxybenzo[a]pyrene-7,8-dione aip.org. While this specific finding relates to the 7,8-dione, the chemical reactivity of the quinone moiety is fundamental to the adduct-forming potential of this compound as well. The formation of such bulky adducts distorts the DNA double helix, creating lesions that can be precursors to genetic mutations.

Table 1: Investigated Interactions of Benzo[a]pyrene-7,8-dione (BPQ) with DNA
Type of InteractionInteracting DNA ComponentKey FindingsReference
Covalent Adduct FormationDeoxyguanosine (dG)BPQ preferentially forms covalent adducts with dG. A specific adduct, 10-(N2-deoxyguanosyl)-9,10-dihydro-9-hydroxybenzo[a]pyrene-7,8-dione, has been identified. nih.govaip.org
Van der Waals InteractionsDNA MoleculeIn addition to covalent bonds, BPQ can interact with DNA through van der Waals forces, with comparable binding energies to covalent adducts. aip.orgnih.gov

Interference with DNA Replication and Repair Processes

The presence of this compound-induced DNA adducts can physically impede the machinery of DNA replication and repair. The bulky nature of these adducts can stall DNA polymerases, leading to incomplete replication or the introduction of errors.

Benzo[a]pyrene and its metabolites have been shown to inhibit DNA synthesis and the activity of DNA polymerases, with a more pronounced effect on DNA polymerase alpha than on DNA polymerase beta nih.gov. The bulky adducts formed by benzo[a]pyrene metabolites can act as a blockade to the progression of the replication fork nih.gov. This can lead to the arrest of DNA replication and potentially trigger cellular responses such as apoptosis. Furthermore, if the cell attempts to bypass these lesions through translesion synthesis, there is an increased likelihood of incorporating incorrect bases, resulting in mutations. The persistence of these adducts due to inefficient or erroneous DNA repair can lead to the fixation of mutations in the genome.

Induction of Genetic Mutations, Particularly in Tumor Suppressor Genes (e.g., p53)

The ultimate consequence of DNA damage by this compound is the induction of genetic mutations. When DNA adducts are not properly repaired, they can lead to base substitutions, insertions, or deletions during DNA replication. Mutations in critical genes, such as tumor suppressor genes, can have severe consequences for cell cycle control and apoptosis, contributing to carcinogenesis.

A well-studied metabolite of benzo[a]pyrene, benzo[a]pyrene diol epoxide (BPDE), is known to induce a specific mutational signature in the p53 tumor suppressor gene, a critical guardian of the genome. BPDE has been shown to cause G:C to T:A transversions at specific hotspot codons, including 157, 248, and 249, in the p53 gene nih.gov. This targeted damage to a key tumor suppressor gene highlights the mutagenic potential of benzo[a]pyrene metabolites. While this specific mutation pattern is attributed to BPDE, it underscores the principle that metabolites of benzo[a]pyrene can induce mutations in functionally significant genes. The mutagenic activity of benzo[a]pyrene o-quinones has also been demonstrated in a yeast-based p53 mutagenesis system.

Table 2: Mutational Signature of Benzo[a]pyrene Diol Epoxide (BPDE) in the p53 Gene
p53 Codon HotspotObserved MutationSignificanceReference
157G:C to T:A transversionAssociated with smoking-related cancers. nih.gov
248G:C to T:A transversionA major mutational hotspot in human lung cancer. nih.gov
249G:C to T:A transversionFrequently mutated in smoking-associated lung cancer. nih.gov

Oxidative Stress Induction via Redox Cycling

Beyond its direct interactions with DNA, this compound contributes to cellular damage by inducing oxidative stress. This is primarily achieved through a process known as redox cycling, which involves the quinone structure of the molecule.

Generation of Reactive Oxygen Species (ROS) by the Quinone Moiety

The quinone moiety of this compound is central to its ability to generate reactive oxygen species (ROS). Through redox cycling, this compound can participate in reactions that produce superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals, which are highly reactive and can damage cellular components, including DNA, lipids, and proteins.

Mechanisms of Semiquinone Radical Formation and Activated Oxygen Species Production

The process of redox cycling involves one-electron reduction of the quinone to a semiquinone radical. This radical intermediate can then transfer an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide radical.

The interconversion between benzo[a]pyrenediols and benzo[a]pyrenediones proceeds through one-electron steps, leading to the formation of corresponding semiquinone radicals. These unstable intermediates can be monitored using techniques such as electron spin resonance (ESR) spectroscopy nih.gov. The semiquinone radical can then react with molecular oxygen to form the superoxide anion radical. This superoxide can be further converted to hydrogen peroxide, either spontaneously or through enzymatic dismutation. In the presence of transition metals, hydrogen peroxide can be converted to the highly reactive hydroxyl radical via the Fenton reaction. This cascade of events leads to a state of oxidative stress within the cell, where the production of ROS overwhelms the cellular antioxidant defense mechanisms.

Cellular Responses and Cytotoxicity

The biological activity of this compound and related benzo[a]pyrene (B[a]P) diones stems from their complex interactions within the cellular environment. These interactions trigger a cascade of events leading to cellular damage and toxicity. The primary mechanisms involve metabolic activation, the generation of reactive intermediates, and the subsequent disruption of normal cellular processes.

Cellular Toxicity Pathways Induced by Benzo[a]pyrene Diones

A primary pathway for the cytotoxicity of B[a]P diones is their participation in regenerative oxidation-reduction cycles. epa.gov These molecules can be reduced by cellular enzymes and reducing agents, such as NADH dehydrogenase and glutathione (B108866), to form hydroquinones (also known as diols). epa.gov These hydroquinones are unstable and are rapidly auto-oxidized back to the dione (B5365651) form in the presence of molecular oxygen. epa.gov This continuous cycling between the dione and hydroquinone states has two major toxicological consequences:

Generation of Reactive Oxygen Species (ROS): The auto-oxidation of the hydroquinone form produces significant amounts of reactive oxygen species, including hydrogen peroxide and intermediate semiquinone radicals. epa.gov This process effectively links cellular reducing equivalents (like NADH) to the continuous production of ROS. epa.gov The resulting state of oxidative stress can overwhelm the cell's antioxidant defenses, leading to widespread damage to cellular macromolecules, including lipids, proteins, and DNA. researchgate.net

Disruption of Cellular Signaling: The generation of ROS can disrupt critical cellular signaling pathways that regulate growth and differentiation, contributing significantly to the toxicity of B[a]P metabolites. researchgate.net

Studies on cultured hamster cells have demonstrated that B[a]P diones are cytotoxic at low concentrations. This toxic effect is significantly diminished when the cells are incubated in an environment depleted of oxygen, providing strong evidence that the oxygen-dependent redox cycling is the principal mechanism of their cytotoxicity. epa.gov

Table 1: Key Research Findings on Cellular Toxicity of Benzo[a]pyrene Diones

Finding Organism/Model Implication Source
B[a]P diones undergo redox cycling with corresponding diols. In vitro chemical assays Establishes the fundamental chemical basis for ROS production. epa.gov
Auto-oxidation of B[a]P diols produces substantial hydrogen peroxide. In vitro chemical assays Identifies a key ROS responsible for cellular damage. epa.gov
B[a]P diones act as substrates for NADH dehydrogenase, linking NADH and O2 to produce H2O2. In vitro enzymatic assays Demonstrates a specific biological pathway for continuous ROS generation. epa.gov
Cytotoxicity of B[a]P diones is high at low concentrations but is reduced in low-oxygen conditions. Cultured hamster cells Confirms that the cytotoxic effects are primarily mediated by oxygen-dependent redox cycling. epa.gov

DNA Strand Scission Mechanisms

The reactive oxygen species generated during the redox cycling of this compound and its isomers are highly damaging to deoxyribonucleic acid (DNA). This damage can manifest as single-strand or double-strand breaks, which, if not properly repaired, can lead to mutations, chromosomal aberrations, and cell death. researchgate.net

The mechanism of DNA strand scission by B[a]P diones is directly linked to the production of ROS. Experiments involving the incubation of B[a]P diones with isolated T7 DNA have shown that these compounds induce strand breaks. epa.gov The extent of this damage is influenced by conditions that affect the stability and reactivity of ROS, indicating that these reduced oxygen species are the agents that propagate the DNA-damaging reactions. epa.gov

The process is believed to occur as follows:

Redox Cycling: As described previously, B[a]P diones are reduced to semiquinone radicals and hydroquinones, which then react with molecular oxygen to produce superoxide radicals and hydrogen peroxide.

Fenton and Haber-Weiss Reactions: In the presence of transition metals like iron (Fe²⁺), which are present in the cell, hydrogen peroxide can participate in the Fenton reaction to generate highly reactive hydroxyl radicals (•OH). These radicals are extremely potent oxidizing agents.

Attack on DNA: The hydroxyl radicals can attack the deoxyribose sugar backbone or the nucleotide bases of DNA. This attack can abstract a hydrogen atom from the sugar, leading to the destabilization and cleavage of the phosphodiester bond, resulting in a strand break.

This mechanism of oxidative damage is distinct from the formation of bulky DNA adducts, which is a hallmark of other B[a]P metabolites like benzo[a]pyrene diol epoxide (BPDE). researchgate.netnih.gov While BPDE covalently binds to DNA bases (primarily guanine), the damage from B[a]P diones is mediated indirectly through the chemical action of ROS. nih.govnih.gov

Table 2: Research Data on DNA Damage by Benzo[a]pyrene Diones

Observation System Proposed Mechanism Significance Source
B[a]P diones induce strand scissions in T7 DNA. In vitro DNA incubation Damage is propagated by reduced oxygen species generated during redox cycling. Provides direct evidence that B[a]P diones cause DNA breaks. epa.gov
Damage is modified by conditions affecting ROS. In vitro DNA incubation Confirms that ROS are the key intermediates responsible for the DNA scission. Supports an oxidative damage mechanism. epa.gov

Toxicological Profiles and Carcinogenic Implications of Benzo a Pyrene 7,10 Dione

In Vitro Assessments of Benzo[a]pyrene-7,10-dione Cytotoxicity and Genotoxicity

In vitro studies are crucial for elucidating the direct effects of chemical compounds on cells in a controlled environment. While extensive research has been conducted on the parent compound, benzo[a]pyrene (B130552), and its other metabolites like benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), specific data on the cytotoxicity and genotoxicity of this compound are less abundant. However, research on related benzo[a]pyrene quinones provides insights into the potential mechanisms of toxicity.

Benzo[a]pyrene quinones, as a class, are known to be metabolically active and can induce cellular damage through various mechanisms. One primary mechanism is the generation of reactive oxygen species (ROS) through redox cycling. This process can lead to oxidative stress, a condition that damages cellular components, including lipids, proteins, and DNA.

While direct studies on this compound are limited, research on the closely related isomer, benzo[a]pyrene-7,8-dione (B196088), has demonstrated significant genotoxic effects. For instance, in vitro studies have shown that benzo[a]pyrene-7,8-dione can induce mutations in the p53 tumor suppressor gene, a critical gene in preventing cancer development. This mutagenicity was found to be dependent on the generation of reactive oxygen species.

Table 1: Summary of In Vitro Toxicological Findings for Benzo[a]pyrene Quinones

CompoundCell Line/SystemObserved EffectsPutative Mechanism
Benzo[a]pyrene-7,8-dioneHuman Bronchoalveolar Cells (H358)Formation of 8-oxo-dGuo (oxidative DNA damage)Oxidative Stress
Benzo[a]pyrene Quinones (general)Various in vitro systemsGeneration of Reactive Oxygen Species (ROS)Redox Cycling

It is important to note that the specific position of the carbonyl groups in the quinone ring can significantly influence the compound's reactivity and biological activity. Therefore, while data on other benzo[a]pyrene diones are informative, direct experimental data on this compound are necessary for a conclusive assessment of its specific cytotoxic and genotoxic potential.

Contributions to Environmental Cancer Risk Assessment

The assessment of cancer risk from environmental pollutants like benzo[a]pyrene and its metabolites is a complex process. Benzo[a]pyrene is a well-established human carcinogen, and its presence in the environment is a significant public health concern. The carcinogenicity of the parent compound is primarily attributed to its metabolic activation to BPDE, which forms stable adducts with DNA, leading to mutations.

In the context of environmental cancer risk assessment, benzo[a]pyrene is often used as a marker for the entire class of polycyclic aromatic hydrocarbons (PAHs). rivm.nl Risk assessments typically rely on toxic equivalency factors (TEFs) to estimate the carcinogenic potential of different PAHs relative to benzo[a]pyrene. The development of TEFs for metabolites like this compound would require comprehensive in vivo carcinogenicity studies.

Analytical and Computational Methodologies in Benzo a Pyrene 7,10 Dione Research

Advanced Spectrometric and Chromatographic Techniques for Metabolite Detection

The detection and quantification of Benzo[a]pyrene-7,10-dione and other Benzo[a]pyrene (B130552) (B[a]P) metabolites in complex biological and environmental matrices necessitate the use of highly sensitive and selective analytical techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this research, often coupled with various detectors to achieve the desired specificity and sensitivity.

One common approach involves using HPLC with ultraviolet (UV) detection. For instance, a method was developed to separate B[a]P and six of its metabolites, including B[a]P-diones, using an acetonitrile/water gradient as the mobile phase and UV detection at 254 nm. nih.gov This method, utilizing a Nucleosil® C18 reverse-phase column, successfully separated mono- and di-hydroxylated metabolites as well as B[a]P-diones. nih.gov Another study highlighted the use of HPLC with fluorescence detection for the analysis of B[a]P and its metabolites, noting that B[a]P-diones are non-fluorescent, which requires alternative or complementary detection methods for their analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) has also been employed for the identification of B[a]P metabolites. However, the low volatility of B[a]P-diones, such as this compound, presents a challenge for this technique. dss.go.th One study noted that quinones were converted to their related dihydroxyl derivatives during the silylation process required for GC-MS analysis, and even then, the 6,12- and 7,10-isomers remained in a single peak on an OV-1 column. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a particularly powerful tool for the analysis of B[a]P-diones, overcoming the volatility limitations of GC-MS. By using Atmospheric Pressure Chemical Ionization (APCI) coupled with LC-MS, detection limits for B[a]P-diones were found to be 2 to 3 orders of magnitude lower than with GC-MS, reaching the low picogram range. dss.go.th A stable isotope dilution LC-APCI-tandem mass spectrometry method has been developed for the quantitative analysis of B[a]P metabolites, demonstrating a 500-fold increase in sensitivity compared to HPLC-radiometric detection. nih.gov

Table 1: Chromatographic and Spectrometric Methods for Benzo[a]pyrene Metabolite Analysis

Technique Column Type Mobile Phase/Carrier Gas Detector Key Findings for B[a]P-diones
HPLC-UV Nucleosil® C18 reverse phase Acetonitrile/water gradient UV (254 nm) Successful separation of B[a]P-diones from other metabolites. nih.gov
GC-MS Dexsil-300 and OV-1 Helium Mass Spectrometer Low volatility is a challenge; 7,10-isomer co-eluted with 6,12-isomer after derivatization. nih.gov
LC-APCI-MS Not specified Not specified Mass Spectrometer (SIR mode) Significantly lower detection limits (low picogram range) compared to GC-MS. dss.go.th

| LC-ESI-MS/MS | Agilent Zorbax ODS C18 | Not specified | Tandem Mass Spectrometer | High sensitivity with a limit of quantitation of 6 fmol for 3-OH-B[a]P. nih.gov |

Quantum Chemical Calculations and Molecular Modeling of Interactions

Computational chemistry plays a vital role in understanding the intrinsic properties and reactive nature of this compound. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to predict the reactivity of B[a]P metabolites, including diones. researchgate.netnih.gov These calculations can elucidate the electronic structure and help to understand the mechanisms of their formation and interaction with biological macromolecules. asianpubs.orgmdpi.com

For instance, quantum mechanical calculations have been used to predict the reactivity of diol epoxides, which are precursors to some B[a]P metabolites. nih.gov The "bay region" theory, which was supported by these calculations, helps to explain the high reactivity of certain isomers. nih.gov More recent studies have employed DFT to investigate the formation pathways of B[a]P itself from precursors like chrysene (B1668918) and benzo[a]anthracene, calculating the energies of intermediates and transition states. mdpi.com

Molecular dynamics (MD) simulations provide insights into the dynamic interactions between this compound and biological systems, such as DNA. These simulations can model the formation and stability of adducts, which are critical to the genotoxicity of these compounds. tandfonline.com MD studies have been used to investigate the conformational characteristics and structural properties of B[a]P-7,8-dione-DNA adducts, revealing how the quinone moiety orients itself within the DNA duplex. tandfonline.com Such studies have shown that the B[a]P-quinone can locate in either the minor or major groove of the DNA. tandfonline.com Additionally, MD simulations have been used to study the encapsulation of B[a]P by host molecules like cucurbit[n]urils, which could have implications for detoxification or detection strategies. mdpi.com

Table 2: Computational Methods in this compound Research

Method Application Key Insights
Quantum Chemical Calculations (DFT) Predicting reactivity and formation pathways. nih.govmdpi.com Elucidates electronic structure and reaction energetics, supporting theories like the "bay region" concept. nih.gov

| Molecular Dynamics (MD) Simulations | Studying interactions with DNA and host molecules. tandfonline.commdpi.com | Reveals conformational preferences of DNA adducts and stability of inclusion complexes. tandfonline.commdpi.com |

Bioanalytical Approaches for Metabolite and Adduct Profiling

The analysis of this compound and its adducts in biological samples is crucial for assessing exposure and understanding its toxicological effects. Bioanalytical methods are designed to extract, identify, and quantify these compounds from complex matrices such as tissues and cells.

The metabolic fate of B[a]P-7,8-dione has been studied in human lung cells by treating the cells with a radiolabeled form of the compound and analyzing the metabolites using HPLC with UV and radioactivity detection, as well as LC-MS/MS. nih.gov These studies have identified various metabolic pathways, including conjugation with glutathione (B108866) (GSH) and N-acetylcysteine (NAC), hydroxylation, and reduction to a catechol followed by methylation or sulfation. nih.gov

A primary focus of bioanalytical research is the detection of DNA adducts, which are considered biomarkers of genotoxic exposure and cancer risk. Structure-specific analytical methods, such as HPLC with fluorescence detection and GC-MS, are used to measure these adducts in human tissues. nih.govresearchgate.net For example, BPDE-DNA adducts have been detected and quantified in human cervical tissues using GC-MS. nih.gov These methods often require significant amounts of DNA (e.g., >100 µg) to achieve the necessary sensitivity. nih.gov

Liquid chromatography-mass spectrometry (LC/MS) is also a key technique for the analysis of B[a]P-DNA adducts. aacrjournals.org Isotope-labeled standards are often synthesized and used for accurate quantification. aacrjournals.org The analysis of these adducts provides valuable information on the metabolic activation pathways that are operative in different tissues and individuals. For example, studies have compared the formation of DNA adducts derived from the diol epoxide pathway with those derived from the o-quinone pathway. aacrjournals.org

The presence and levels of these adducts can be influenced by various factors, including the level of exposure to B[a]P and genetic polymorphisms in metabolic enzymes. nih.gov For instance, the presence of the GSTM1 gene has been shown to be protective against the formation of B[a]P-DNA adducts. nih.gov

Table 3: Bioanalytical Methods for Metabolite and Adduct Profiling

Analyte Biological Matrix Analytical Technique Key Findings
B[a]P-7,8-dione metabolites Human lung cells HPLC-UV-RAM, LC-MS/MS Identified conjugation, hydroxylation, and reduction as metabolic pathways. nih.gov
BPDE-DNA adducts Human cervical tissues GC-MS Adducts were detected and quantified, with higher levels in smokers. nih.gov
B[a]PDE-DNA adducts Human tissues HPLC-fluorescence, GC-MS Adducts detected in a significant percentage of samples, influenced by exposure and genetics. nih.gov

| B[a]PDE-DNA adducts | Calf thymus DNA | LC/MS/MS | Identified the major stereoisomers of dG adducts formed. aacrjournals.org |

Chemoprevention and Detoxification Strategies Modulating Benzo a Pyrene 7,10 Dione Effects

Endogenous Detoxification Pathways for Benzo[a]pyrene (B130552) Quinones (e.g., Conjugation Reactions)

The primary route for the detoxification of benzo[a]pyrene quinones, including benzo[a]pyrene-7,10-dione, involves enzymatic conjugation reactions. These phase II metabolic processes increase the water solubility of the compounds, facilitating their excretion from the body. The principal conjugation pathways are with glutathione (B108866) (GSH), glucuronic acid, and sulfate.

Glutathione Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation of the electrophilic quinone moiety with the endogenous antioxidant glutathione. This reaction can occur via a Michael addition, forming a more water-soluble and less reactive glutathione conjugate. dntb.gov.ua The resulting conjugates can be further metabolized to mercapturic acids, which are then excreted in the urine. researchgate.net Studies on the closely related benzo[a]pyrene-7,8-dione (B196088) have shown that it readily forms thioether conjugates with GSH. nih.gov The enzymatic conjugation of GSH with the bay-region diol-epoxides of benzo[a]pyrene is a highly selective process, with a high catalytic efficiency for the most biologically active enantiomers. nih.gov

Glucuronidation: UDP-glucuronosyltransferases (UGTs) are responsible for catalyzing the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl groups of the catechol form of benzo[a]pyrene quinones. This process, known as glucuronidation, significantly increases the polarity of the molecule. Specific human UGT isoforms, such as UGT1A6 and UGT2B7, have been shown to glucuronidate a range of benzo[a]pyrene metabolites. nih.gov For instance, UGT2B7 can metabolize the trans-7,8-dihydrodiol of benzo[a]pyrene, a precursor to the quinone. nih.gov

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate to the hydroxyl groups of benzo[a]pyrene catechols, the reduced form of the quinones. nih.gov Research on benzo[a]pyrene-7,8-catechol has identified SULT1A1 as a key enzyme in its detoxification in human lung cells. nih.govnih.gov This isoform exhibits high catalytic efficiency in forming a monosulfated conjugate, thereby preventing the catechol from participating in redox cycling that generates reactive oxygen species. nih.gov

Table 1: Key Enzymes and Reactions in the Conjugation of Benzo[a]pyrene Metabolites

Conjugation PathwayEnzyme FamilySpecific Isoforms (Examples)SubstrateProduct
Glutathione ConjugationGlutathione S-transferases (GSTs)GST A2, M1, M2, M4, M6, P1Benzo[a]pyrene quinonesGlutathione conjugates (further metabolized to mercapturic acids)
GlucuronidationUDP-glucuronosyltransferases (UGTs)UGT1A6, UGT2B7Hydroxylated benzo[a]pyrene metabolites (e.g., catechols)Glucuronide conjugates
SulfationSulfotransferases (SULTs)SULT1A1, SULT1A3, SULT1E1Benzo[a]pyrene catecholsSulfate conjugates

Role of Antioxidant Systems in Mitigating Oxidative Damage

This compound and other quinones can undergo redox cycling, a process that generates reactive oxygen species (ROS), leading to oxidative stress. nih.gov This oxidative stress can damage cellular components, including lipids, proteins, and DNA. To counteract this, cells employ a robust antioxidant defense system, which is largely regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).

Exposure to benzo[a]pyrene has been shown to induce the Nrf2-mediated antioxidant response. nih.govnih.gov One mechanism involves the downregulation of Keap1 (Kelch-like ECH-associated protein 1), a repressor of Nrf2. nih.govnih.gov This leads to the nuclear accumulation of Nrf2, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and detoxification enzyme genes, thereby upregulating their expression. nih.gov

Key antioxidant enzymes induced by the Nrf2 pathway in response to benzo[a]pyrene-induced oxidative stress include:

NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme catalyzes the two-electron reduction of quinones to hydroquinones, which are less reactive and can be more readily conjugated and excreted. This bypasses the one-electron reduction that can lead to the formation of semiquinone radicals and subsequent ROS production.

Superoxide (B77818) Dismutase (SOD): SOD catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. Studies in rats have shown that SOD activity significantly increases in erythrocytes shortly after benzo[a]pyrene exposure. nih.gov

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide to water and oxygen. Similar to SOD, catalase activity has been observed to increase in the erythrocytes of rats treated with benzo[a]pyrene. nih.gov

Glutathione Peroxidase (GPx): GPx enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides by glutathione, thereby protecting against oxidative damage.

The upregulation of these antioxidant enzymes helps to neutralize ROS, reduce lipid peroxidation, and protect against oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-oxo-dG), a marker of oxidative DNA damage. nih.govui.ac.id For instance, treatment with benzo[a]pyrene has been shown to increase levels of malondialdehyde (MDA), a marker of lipid peroxidation, which can be mitigated by the action of these antioxidant enzymes. nih.gov

Table 2: Nrf2-Regulated Antioxidant Enzymes and Their Role in Mitigating this compound Induced Oxidative Stress

Antioxidant EnzymeFunctionEffect on Benzo[a]pyrene-induced Oxidative Stress
NAD(P)H:quinone oxidoreductase 1 (NQO1)Two-electron reduction of quinones to hydroquinones.Prevents redox cycling and formation of semiquinone radicals.
Superoxide Dismutase (SOD)Converts superoxide radicals to hydrogen peroxide and oxygen.Reduces the levels of superoxide radicals.
Catalase (CAT)Decomposes hydrogen peroxide to water and oxygen.Detoxifies hydrogen peroxide.
Glutathione Peroxidase (GPx)Reduces hydrogen peroxide and lipid hydroperoxides.Protects against lipid peroxidation and other oxidative damage.

Future Research Directions and Translational Perspectives

Elucidating the Specificity of Benzo[a]pyrene-7,10-dione Mechanisms in Diverse Biological Systems

This compound is an ortho-quinone metabolite of Benzo[a]pyrene (B130552) (BaP). Its biological activity is intrinsically linked to the metabolic pathways of its parent compound. One of the key activation routes for BaP, distinct from the well-studied diol-epoxide pathway, involves the formation of o-quinones. This process is mediated by aldo-keto reductases (AKRs) that oxidize BaP-7,8-trans-dihydrodiol to a catechol, which is then auto-oxidized to an o-quinone like BaP-7,8-dione, generating reactive oxygen species (ROS) in the process. nih.govnih.govnih.govnih.gov

The mechanisms of these quinones are multifaceted. They are both electrophilic, allowing them to react with cellular nucleophiles, and redox-active. nih.govnih.gov This redox capability enables them to participate in futile redox cycles, where they are reduced back to catechols by enzymes such as NAD(P)H: quinone oxidoreductase 1 (NQO1), which consumes cellular reducing equivalents (e.g., NADPH) and continuously generates ROS. nih.govnih.gov This amplification of oxidative stress is a central mechanism of their toxicity.

Research on the closely related isomer, Benzo[a]pyrene-7,8-dione (B196088), in various human lung cell lines—including adenocarcinoma (A549), bronchoalveolar (H358), and bronchial epithelial (HBEC-KT) cells—demonstrates cell-type specific metabolic pathways. nih.govacs.org In these systems, the dione (B5365651) is rapidly metabolized through several pathways:

Conjugation: Formation of glutathione (B108866) (GSH) and N-acetyl-L-cysteine (NAC) conjugates, which is a primary detoxification route. nih.govacs.org

Reduction and Phase II Metabolism: Reduction back to a catechol, followed by O-mono-methylation, O-mono-sulfation, or, uniquely in A549 cells, O-glucuronidation. nih.govacs.org

Adduct Formation: The electrophilic nature of the dione allows it to form stable and depurinating adducts with DNA bases, particularly adenine (B156593) and guanine (B1146940). nih.govnih.govaip.org

Elucidating the specificity of these mechanisms in diverse biological systems—from different human cell types to various animal models—is a critical future research direction. Understanding how the expression and activity of enzymes like AKRs and NQO1 vary across tissues and species will clarify why certain organs may be more susceptible to the effects of BaP-dione metabolites.

Development of Targeted Biomarkers for Exposure and Biological Response to this compound

Effective public health strategies rely on accurate assessment of exposure and biological response. While biomarkers for general PAH exposure, such as urinary 1-hydroxypyrene, are established, they lack specificity for particular activation pathways. nih.gov The development of biomarkers targeted specifically to the o-quinone pathway of BaP metabolism is a significant area for future research.

Potential targeted biomarkers for this compound exposure and effect include:

DNA Adducts: The stable and depurinating adducts formed between the dione and DNA bases like guanine and adenine are highly specific products of this metabolic route. nih.govnih.govaip.org Structure-specific analytical methods, such as high-performance liquid chromatography with fluorescence detection (HPLC-FLD) and gas chromatography-mass spectrometry (GC-MS), can be adapted to detect these unique adducts in biological samples. nih.gov First-principles calculations have been used to identify the structures of possible DNA adducts with BaP-7,8-dione, providing a theoretical basis for their detection. aip.org

Protein Adducts: Similar to the well-known BaP diol-epoxide adducts found on serum albumin and hemoglobin, BaP-diones may also form adducts with nucleophilic amino acid residues on these proteins. nih.govnih.goviaea.org Detecting dione-specific protein adducts could provide a measure of cumulative exposure.

Metabolic Conjugates: The detoxification products, such as GSH, NAC, sulfate, and glucuronide conjugates of the dione and its catechol precursor, are specific metabolites of this pathway. nih.govacs.org Measuring these conjugates in urine could serve as a non-invasive biomarker of exposure and metabolic processing through the o-quinone pathway.

The table below summarizes potential biomarkers for targeted assessment of BaP-dione exposure.

Biomarker ClassSpecific ExampleBiological MatrixSignificance
DNA AdductsHydrated-B[a]P-dione-deoxyadenosine adductsTissue DNA, Circulating DNAIndicates direct interaction with genetic material, marker of potential genotoxicity. nih.gov
Protein AdductsB[a]P-dione-serum albumin adductsBlood (Serum)Represents a cumulative dose over the lifespan of the protein. nih.goviaea.org
MetabolitesB[a]P-dione-glutathione (GSH) conjugatesUrine, PlasmaIndicates exposure and active detoxification via the o-quinone pathway. nih.gov
MetabolitesB[a]P-dione-glucuronide conjugatesUrine, PlasmaRepresents a specific Phase II detoxification product. acs.org

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" technologies—transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the cellular perturbations caused by this metabolite.

While research applying these techniques specifically to BaP-diones is nascent, studies on the parent compound BaP provide a clear framework. For instance, combined transcriptomics and metabolomics have been used to compare the toxicity of BaP and its chlorinated derivatives in human liver cells, identifying disruptions in key metabolic pathways. nih.gov

A future multi-omics strategy for this compound would involve:

Transcriptomics: To identify changes in gene expression following exposure. This could reveal the upregulation of stress-response pathways (e.g., oxidative stress, DNA damage repair) and the modulation of metabolic enzyme expression (e.g., AKRs, NQO1).

Proteomics: To analyze alterations in the cellular proteome. This can confirm that changes in gene expression translate to the protein level and can identify post-translational modifications indicative of oxidative stress. Proteomic studies on BaP have already highlighted disruptions in protein-protein signaling pathways. researchgate.net

Metabolomics: To measure changes in the cellular metabolome. This would provide a direct readout of the functional consequences of exposure, such as the depletion of reducing equivalents (NADPH), alterations in cellular energy metabolism, and the production of specific detoxification conjugates. nih.gov

Integrating these datasets can create a network model of toxicity, linking the initial chemical exposure to downstream functional changes. nih.gov This approach can help identify key nodes and pathways that are most sensitive to BaP-dione, providing novel mechanistic insights and identifying potential targets for intervention.

Public Health Implications and Policy Considerations for Environmental Exposure to this compound

The public health implications of this compound are tied to the widespread environmental presence of its parent compound, BaP. BaP is a ubiquitous pollutant generated from the incomplete combustion of organic materials, including fossil fuels, wood, tobacco, and grilled foods. epa.govepa.govsahealth.sa.gov.au Exposure occurs through inhalation, ingestion, and dermal contact. epa.govcdc.gov

Policies and regulations to protect public health are therefore focused on monitoring and limiting exposure to BaP as a marker for carcinogenic PAHs. europa.euwho.int These regulations inherently aim to reduce the endogenous formation of all harmful BaP metabolites, including the 7,10-dione. Regulatory bodies have established standards and guidelines for BaP in various environmental media.

The table below presents a selection of these regulatory standards.

Jurisdiction/AgencyMediumStandard/GuidelineNotes
European UnionAmbient Air1.0 ng/m³ (annual average)Target value for the protection of human health. europa.eueuropa.eu
U.S. EPA (CERCLA)EnvironmentReportable Quantity: 1 poundRequires reporting of environmental releases exceeding this amount. epa.govcdc.gov
New Jersey DEPDrinking Water0.2 µg/LPrimary Maximum Contaminant Level (MCL). nj.gov
New Jersey DEPGround Water0.1 µg/LGround Water Quality Criterion. nj.gov

Future policy considerations may involve refining risk assessment models. The U.S. Agency for Toxic Substances and Disease Registry (ATSDR) and other bodies use Potency Equivalency Factors (PEFs) to assess the total carcinogenic risk of a PAH mixture by comparing the potency of each component to that of BaP. youtube.com As more is understood about the specific mechanisms and relative potencies of metabolites like this compound, these models could be updated to more accurately reflect the risks posed by different metabolic activation pathways. A deeper understanding of the o-quinone pathway may highlight the need for exposure reduction strategies that specifically target sources or conditions that favor this metabolic route.

Q & A

Q. What methodologies are recommended for detecting Benzo[a]pyrene-7,10-dione and its metabolites in environmental or biological samples?

To detect this compound and its metabolites, advanced analytical techniques such as synchronous fluorescence spectroscopy and immunoaffinity chromatography are recommended. These methods enhance specificity for identifying DNA adducts like BPDE (Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide) in human tissues . For environmental samples, gas chromatography (GC) with mass spectrometry (MS) or high-efficiency particulate air (HEPA) filtration during sample preparation ensures minimal contamination . When handling reactive intermediates, use Class I, Type B biological safety hoods to mitigate exposure risks .

Q. What are the primary metabolic pathways of this compound, and how do they influence carcinogenicity?

this compound undergoes redox cycling , generating reactive oxygen species (ROS) that induce oxidative stress and DNA damage . Its metabolic activation involves cytochrome P450 enzymes (e.g., CYP1A1), which convert it to dihydrodiol intermediates. These are further oxidized to electrophilic diol epoxides (e.g., BPDE), forming covalent DNA adducts with guanine residues. Unrepaired adducts lead to mutations and carcinogenesis . Researchers should validate metabolic pathways using radiolabeled tracers or LC-MS/MS to quantify adduct formation .

Q. What experimental protocols are critical for safely handling this compound in laboratory settings?

Follow OSHA Personal Protective Equipment (PPE) standards (29 CFR 1910.132), including nitrile gloves, lab coats, and respirators. Use Class I, Type B biological safety hoods for containment and avoid dry sweeping; instead, employ wet methods or HEPA-filtered vacuums for cleanup . For synthesis or DNA adduct preparation, source high-purity reagents (e.g., BPDE from MRIGlobal) and verify purity via HPLC or NMR .

Advanced Research Questions

Q. How does this compound interact with epigenetic enzymes, and what are the implications for gene silencing?

Recent studies show that this compound derivatives, such as BPDE, inactivate histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) , disrupting chromatin remodeling and gene silencing. This epigenetic dysregulation promotes oncogene activation. To investigate this, use ChIP-seq for histone modification profiling or bisulfite sequencing to assess DNA methylation changes .

Q. What strategies resolve contradictory data on the ecotoxicological effects of this compound across species?

Data gaps arise from species-specific metabolic differences (e.g., Daphnia vs. fish). Address contradictions by:

  • Conducting comparative metabolomics across taxa.
  • Applying QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity in understudied species.
  • Validating findings with acute-to-chronic ratios (ACRs) derived from standardized OECD guidelines .

Q. How can redox cycling of this compound be quantified, and what are its implications for oxidative stress assays?

Quantify redox cycling using electron paramagnetic resonance (EPR) to detect semiquinone radicals or fluorescence probes (e.g., DCFH-DA) for ROS measurement. Correlate results with transcriptomic data (e.g., Nrf2 pathway activation) to assess oxidative stress responses. Note that redox activity varies with pH and co-exposure to other pollutants, necessitating controlled in vitro systems .

Q. What advanced techniques improve the specificity of BPDE-DNA adduct detection in complex matrices?

Combine nanopore sequencing (α-hemolysin nanopores) with second-derivative synchronous fluorescence spectroscopy to distinguish BPDE adducts from background noise in tissues. For low-abundance adducts, use accelerator mass spectrometry (AMS) for attomole-level sensitivity .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported binding affinities of this compound to DNA?

Discrepancies often stem from variations in DNA conformation (e.g., B-DNA vs. Z-DNA) or adduct repair efficiency. Standardize assays using synthetic oligonucleotides with defined adduct positions and validate via molecular dynamics simulations to assess binding stability . Cross-validate with X-ray crystallography (e.g., PDB 1JDG) for structural insights .

Q. What criteria should guide literature selection for toxicity assessments of this compound?

Adopt the EPA IRIS Stopping Rules , prioritizing peer-reviewed studies with:

  • Dose-response data across multiple species.
  • QA/QC documentation for analytical methods.
  • Tiered evidence (e.g., in vivo > in vitro > QSAR).
    Exclude non-primary sources and studies lacking mechanistic detail .

Methodological Resources

  • Databases : Use the EPA HERO database for curated studies and ChemIDplus for structural data .
  • Tools : Leverage CC-DPS for quantum chemistry-based property predictions and ALOGPS for solubility/logP estimates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.